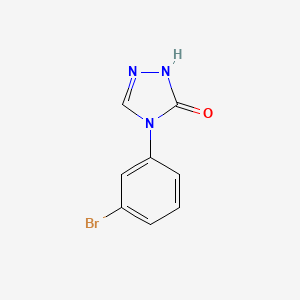

4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Beschreibung

4-(3-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS: 214117-50-7) is a 1,2,4-triazol-3-one derivative with the molecular formula C₈H₆BrN₃O and a molecular weight of 240.06 g/mol . The compound features a bromophenyl substituent at the 4-position of the triazolone core, which distinguishes it from other analogs.

Eigenschaften

IUPAC Name |

4-(3-bromophenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-6-2-1-3-7(4-6)12-5-10-11-8(12)13/h1-5H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHDGUPBGGDJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C=NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzoyl chloride with hydrazine hydrate to form 3-bromobenzohydrazide. This intermediate is then reacted with formic acid or formamide to yield the desired triazole compound.

Industrial Production Methods

Industrial production of 4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.

Cyclization and Ring-Opening: The triazole ring can undergo cyclization with other functional groups or ring-opening reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Cyclization and Ring-Opening: Acidic or basic conditions can facilitate these reactions, often requiring specific catalysts or solvents.

Major Products Formed

Substitution Reactions: Products include various substituted triazoles with different functional groups replacing the bromine atom.

Oxidation and Reduction: Products include oxidized or reduced forms of the triazole compound.

Cyclization and Ring-Opening: Products include new heterocyclic compounds or open-chain derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Complex Molecules: This compound serves as a precursor for synthesizing more complex triazole derivatives. Its unique structure allows chemists to modify it for various applications in organic synthesis.

Biology

- Antimicrobial Activity: Studies have indicated that compounds within the triazole class exhibit significant antimicrobial properties. Research has shown that 4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can inhibit the growth of certain bacteria and fungi.

- Anticancer Properties: Preliminary investigations suggest potential anticancer activity. The compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways.

Medicine

- Therapeutic Agent: Due to its bioactive properties, this compound is being explored as a potential therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development .

Industry

- Material Development: The compound's unique properties are being leveraged in developing new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer science and material engineering .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated that 4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one showed significant activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be lower than that of several commercial antifungal agents.

Case Study 2: Anticancer Activity

In vitro studies revealed that this compound could induce apoptosis in breast cancer cell lines (MCF-7) at concentrations of 10 µM and higher. Mechanistic studies indicated involvement of the mitochondrial pathway in apoptosis induction .

Wirkmechanismus

The mechanism of action of 4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituted Phenyl Derivatives

PRR846 (4-(4-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one)

- Structure : Chlorophenyl substituent at the 4-position.

- Activity : Inhibits the VOR complex, a therapeutic target in fungal infections .

PRR851 (2-(Butan-2-yl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one)

- Structure : Chlorophenyl group with an additional butan-2-yl substituent.

- Activity : Enhanced steric bulk compared to PRR846, which may influence binding affinity to biological targets .

4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112)

- Structure : Heptyloxy chain at the para position of the phenyl ring.

- Activity : Demonstrates neuroprotective effects in Alzheimer’s disease (AD) models by suppressing MAPK/NF-κB pathways and reducing pro-inflammatory cytokines (TNF-α, IL-6) .

- Key Difference : The long alkoxy chain increases lipophilicity (MW: ~345 g/mol), enhancing blood-brain barrier penetration compared to bromophenyl or chlorophenyl analogs .

Heterocyclic and Multi-Substituted Derivatives

4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

- Structure : Ethoxy and methoxy groups on adjacent phenyl rings.

- Synthesis : Formed via an unexpected reduction pathway, highlighting the versatility of triazolone chemistry .

- Application: Potential as a scaffold for further functionalization due to its dual substituents .

5-Alkyl-2-[(5-chloro-1,3,4-thiadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (4a-c)

Brominated and Fluorinated Analogs

4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS: 2270912-20-2)

- Structure : Bromo and fluoro substituents on the phenyl ring.

- Molecular Weight : 286.10 g/mol.

- Key Feature : Fluorine’s electron-withdrawing effect may improve metabolic stability compared to purely brominated analogs .

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Pharmacological and Physicochemical Properties

Substituent Effects on Bioactivity

Molecular Weight and Lipophilicity

- Low MW Analogs (e.g., PRR846) : Better solubility but reduced tissue penetration.

- High MW Analogs (e.g., W112) : Improved CNS penetration due to alkoxy chains, critical for neurodegenerative disease therapeutics .

Biologische Aktivität

4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound belonging to the triazole class, which is known for its diverse biological activities. Triazoles are notable for their stability and ability to interact with biological targets, making them significant in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is . The presence of the bromophenyl group enhances its reactivity and potential biological interactions. The triazole ring contributes to its pharmacological profile by acting as a hydrogen bond donor and acceptor.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with the triazole moiety have demonstrated cytotoxic effects against various cancer cell lines. A study indicated that derivatives similar to 4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one exhibited significant cytotoxicity towards melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell migration .

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | EC50 (µM) |

|---|---|---|

| 4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | IGR39 | 22.3 ± 2.5 |

| MDA-MB-231 | 9.7 ± 1.6 | |

| Panc-1 | 26.2 ± 1.0 |

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit activity against a range of bacterial and fungal pathogens. The mechanism typically involves disruption of cell wall synthesis or interference with nucleic acid metabolism. For example, certain triazole derivatives have shown effectiveness against resistant strains of bacteria and fungi .

Case Studies

- Anticancer Study : A study involving various triazole derivatives demonstrated that those incorporating a bromophenyl group had enhanced selectivity towards cancer cells compared to normal fibroblasts. This selectivity indicates a promising therapeutic index for developing anticancer agents .

- Antimicrobial Evaluation : In another investigation, a series of triazole compounds were tested against clinical isolates of bacteria and fungi. The results showed that compounds similar to 4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives?

- Methodological Answer : The compound can be synthesized via cyclization of 1-aroyl-4-alkylsemicarbazides under alkaline conditions, followed by alkylation to introduce substituents. Microwave-assisted synthesis (e.g., using ethanol with glacial acetic acid as a catalyst) significantly improves reaction efficiency and yield. Key steps include refluxing intermediates with sodium in ethanol and subsequent alkylation with bromoacetophenone derivatives . Characterization via FT-IR (C═O and C═N stretching at ~1,686 cm⁻¹ and ~1,589 cm⁻¹) and mass spectrometry (e.g., [M + K]+ peaks) confirms structural integrity .

Q. How can spectroscopic techniques validate the structural integrity of 4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one?

- Methodological Answer : FT-IR identifies functional groups (e.g., C═O, C═N, and OH), while EI-MS provides molecular ion peaks (e.g., m/z 605.27 [M + K]+) and fragmentation patterns. NMR spectroscopy (¹H/¹³C) resolves aromatic protons and triazolone ring carbons, with chemical shifts for the 3-bromophenyl group typically appearing at δ 7.2–7.8 ppm (¹H) and δ 120–135 ppm (¹³C). X-ray crystallography further confirms molecular geometry and packing .

Q. What are the standard protocols for assessing the antimicrobial activity of triazolone derivatives?

- Methodological Answer : Use agar dilution or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are determined by serial dilution, with norfloxacin and ciprofloxacin as positive controls. Structural modifications, such as adding a 3-bromophenyl group, enhance activity by improving membrane penetration .

Advanced Research Questions

Q. How do substituents on the triazolone ring influence biological activity and target selectivity?

- Methodological Answer : Substituents like 3-bromophenyl increase lipophilicity, enhancing blood-brain barrier penetration for anticonvulsant applications. For example, 5-aryl substitutions improve binding to neuronal ion channels without interacting with benzodiazepine or NMDA receptors. Computational docking (e.g., AutoDock Vina) identifies potential binding pockets, while SAR studies reveal that electron-withdrawing groups (e.g., Br) stabilize π-π interactions with aromatic residues in target proteins .

Q. What computational strategies predict the thermal decomposition pathways of 4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one?

- Methodological Answer : Ab initio molecular dynamics (AIMD) simulations at high temperatures (~1,000 K) model decomposition mechanisms. Density functional theory (DFT) calculates energy barriers for pathways like C-NO₂ homolysis (dominant at high temperatures) or HONO elimination. Transition state theory (TST) validates activation energies (e.g., 38.0 kcal/mol for hydrogen migration-initiated pathways) .

Q. How can crystallographic data inform the design of triazolone-based pharmaceuticals?

- Methodological Answer : Crystal packing analysis (e.g., via Mercury software) identifies hydrogen-bonding networks (N–H⋯O and C–H⋯π interactions) that stabilize the lattice. Molecular dynamics (MD) simulations at varying temperatures (4.2–400 K) assess thermal expansion anisotropy, guiding formulation stability. For instance, rigid-molecule approximations with Lennard-Jones potentials reproduce experimental lattice parameters within 1–2% error .

Q. What experimental approaches resolve contradictions in reported biological activities of triazolone derivatives?

- Methodological Answer : Discrepancies often arise from substituent positioning (e.g., para vs. meta bromophenyl) or assay conditions (e.g., serum protein interference). Meta-analysis using standardized protocols (e.g., CLSI guidelines) and dose-response curves clarifies structure-activity relationships. For anticonvulsant studies, cross-validate in vivo models (e.g., maximal electroshock vs. pentylenetetrazole-induced seizures in mice) to confirm target specificity .

Q. How are ¹¹C-labeled triazolones used in positron emission tomography (PET) imaging?

- Methodological Answer : Radiolabeling via palladium-mediated cross-coupling introduces ¹¹C at the triazolone carbonyl. In vivo PET imaging tracks fatty acid synthase (FASN) expression in tumors, with pharmacokinetic modeling (e.g., compartmental analysis) quantifying uptake. Preclinical validation in xenograft models confirms specificity, while blocking studies with unlabeled analogs (e.g., GSK2194069) assess competitive binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.